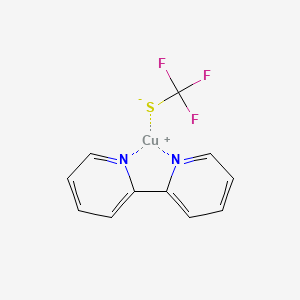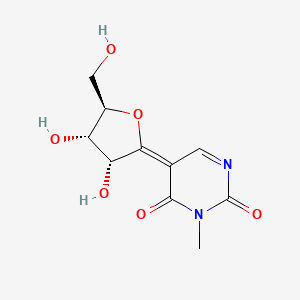
Rac propranolol B-D-glucuronide sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac propranolol B-D-glucuronide sodium salt: is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions, including high blood pressure, irregular heart rates, and anxiety . The glucuronide form is created through the process of glucuronidation, which enhances the solubility and excretion of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac propranolol B-D-glucuronide sodium salt involves the glucuronidation of propranolol. This process is typically catalyzed by UDP-glucuronosyltransferase enzymes (UGTs), specifically UGT1A7, UGT1A9, UGT1A10, and UGT2A1[2][2]. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified through various chromatographic techniques to achieve the desired purity levels[2][2].
Analyse Chemischer Reaktionen
Types of Reactions: Rac propranolol B-D-glucuronide sodium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid in the presence of UGT enzymes.
Major Products:
Hydrolysis: Propranolol and glucuronic acid.
Conjugation: this compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Rac propranolol B-D-glucuronide sodium salt exerts its effects through the same mechanisms as propranolol, by blocking beta-adrenergic receptors. This action inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate, blood pressure, and myocardial oxygen demand . The glucuronidation process enhances the solubility and excretion of propranolol, facilitating its removal from the body[2][2].
Vergleich Mit ähnlichen Verbindungen
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
Propranolol-d7 B-D-glucuronide sodium salt: A deuterated form used in research for tracing metabolic pathways.
Uniqueness: Rac propranolol B-D-glucuronide sodium salt is unique due to its enhanced solubility and excretion properties compared to propranolol. This makes it a valuable compound for studying the metabolism and pharmacokinetics of propranolol in various research and clinical settings .
Eigenschaften
Molekularformel |
C22H28NNaO8 |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1 |
InChI-Schlüssel |
OSKYDLRSXKTYLZ-FFRFXZDKSA-M |
Isomerische SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)

![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)
![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)






![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
